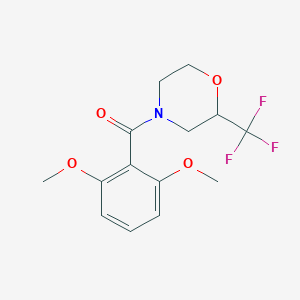![molecular formula C23H26N4O B5343840 4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine](/img/structure/B5343840.png)
4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine, also known as AZD-9291, is a drug that has been developed for the treatment of non-small cell lung cancer (NSCLC). The drug is a third-generation epidermal growth factor receptor (EGFR) inhibitor that targets the T790M mutation, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors.
Mecanismo De Acción
4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine works by irreversibly binding to the T790M mutant form of EGFR, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors. By inhibiting the activity of this mutant form of EGFR, this compound is able to prevent the growth and proliferation of NSCLC cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of the T790M mutant form of EGFR. By doing so, this compound is able to prevent the growth and proliferation of NSCLC cells, which can lead to tumor regression and improved patient outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine in lab experiments is its high potency and specificity for the T790M mutant form of EGFR. This makes it an ideal tool for studying the role of this mutant form of EGFR in NSCLC and for testing new therapies that target this mutation. However, one limitation of using this compound in lab experiments is its irreversibility, which can make it difficult to study the long-term effects of EGFR inhibition.
Direcciones Futuras
There are several future directions for the development and use of 4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine. One area of research is the development of combination therapies that target multiple pathways involved in NSCLC growth and progression. Another area of research is the identification of biomarkers that can predict response to this compound and other EGFR inhibitors. Additionally, there is ongoing research into the development of second-generation EGFR inhibitors that can overcome resistance to this compound and other first-generation inhibitors.
Métodos De Síntesis
4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine is synthesized through a multi-step process, which involves the reaction of several key intermediates. The synthesis starts with the reaction of 2,6-dimethyl-3-nitropyridine with 4-bromoaniline to form 4-(2,6-dimethylpyridin-3-yl)aniline. This intermediate is then reacted with 2-chloro-5-nitropyrimidine to form 4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]aniline. The final step in the synthesis involves the reaction of 4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]aniline with 4-(chloromethyl)morpholine to form this compound.
Aplicaciones Científicas De Investigación
4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, this compound has been shown to be highly effective in inhibiting the growth of NSCLC cells that harbor the T790M mutation. In clinical trials, this compound has demonstrated high response rates and prolonged progression-free survival in NSCLC patients who have developed resistance to first-generation EGFR inhibitors.
Propiedades
IUPAC Name |
4-[1-[4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16-4-9-21(17(2)25-16)22-10-11-24-23(26-22)20-7-5-19(6-8-20)18(3)27-12-14-28-15-13-27/h4-11,18H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWCNVXDMJRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)C(C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5343773.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5343791.png)
![8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5343793.png)
![7-acetyl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343796.png)

![5-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5343811.png)
![3-benzyl-2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5343831.png)
![7-amino-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5343846.png)
![2-chloro-4-{5-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343853.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5343867.png)
![2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343876.png)